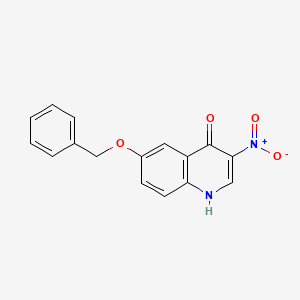
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate
概要
説明
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a dichloro-nitro-phenoxy group and a carboxylic acid methyl ester group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Once the quinoline core is prepared, it undergoes further functionalization to introduce the dichloro-nitro-phenoxy group. This step often involves nucleophilic aromatic substitution reactions, where the quinoline core reacts with 2,6-dichloro-4-nitrophenol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Reduction: 3-(2,6-Dichloro-4-amino-phenoxy)-quinoline-6-carboxylic acid methyl ester.
Oxidation: 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline-6-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and quinoline core play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
類似化合物との比較
Similar Compounds
- 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline-6-carboxylic acid.
- 3-(2,6-Dichloro-4-amino-phenoxy)-quinoline-6-carboxylic acid methyl ester.
- 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline-6-carboxylic acid ethyl ester.
Uniqueness
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its dichloro-nitro-phenoxy group enhances its reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C17H10Cl2N2O5 |
|---|---|
分子量 |
393.2 g/mol |
IUPAC名 |
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate |
InChI |
InChI=1S/C17H10Cl2N2O5/c1-25-17(22)9-2-3-15-10(4-9)5-12(8-20-15)26-16-13(18)6-11(21(23)24)7-14(16)19/h2-8H,1H3 |
InChIキー |
PDJXUYXEXGLNMW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=CC(=CN=C2C=C1)OC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-1-[(S)-2-[(Benzyloxycarbonyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbaldehyde](/img/structure/B8499680.png)
![4-[4-cyano-3-(trifluoromethyl)-phenylcarbamoylamino]-N-methyl-2-fluorobenzamide](/img/structure/B8499688.png)


![6-Chloro-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8499701.png)
![2-[2-(4-Bromophenyl)prop-1-en-1-yl]pyridine](/img/structure/B8499705.png)

![4-Quinazolinamine,6-iodo-n-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]-,hydrochloride](/img/structure/B8499727.png)
![[5-(4-Chlorobenzoyl)-4-methoxy-1-methyl-1H-pyrrol-2-yl]acetic acid](/img/structure/B8499732.png)


![1-Pentanone, 1-[4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B8499758.png)
